molecular formula C20H16BrN3O6 B2669341 Ethyl 1-(3-bromophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-01-8

Ethyl 1-(3-bromophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2669341
CAS No.: 899733-01-8
M. Wt: 474.267
InChI Key: HALNJNBLONFIRP-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinecarboxylate family, characterized by a 1,6-dihydropyridazine core substituted with a 3-bromophenyl group at position 1 and a 3-nitrobenzyloxy group at position 3.

Properties

IUPAC Name

ethyl 1-(3-bromophenyl)-4-[(3-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O6/c1-2-29-20(26)19-17(30-12-13-5-3-8-16(9-13)24(27)28)11-18(25)23(22-19)15-7-4-6-14(21)10-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALNJNBLONFIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s distinct features include:

  • 1-(3-Bromophenyl) : A bulky, electron-withdrawing substituent.
  • 4-((3-Nitrobenzyl)oxy) : A strongly electron-withdrawing nitro group linked via a benzyloxy chain.
  • Ethyl ester at position 3 : A common feature in pyridazinecarboxylates, enhancing stability and modulating solubility.

Comparisons with analogs from and reveal key differences:

Compound Name Substituents (Position 1, 4) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%)
Target Compound 1: 3-Bromophenyl; 4: 3-Nitrobenzyloxy C₂₁H₁₆BrN₃O₆* ~518.28† N/A N/A
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b, ) 1: 3-Chlorophenyl; 4: Methyl C₁₆H₁₃ClN₄O₃ 360.75 109–110 63
Ethyl 1-(3-CF₃-phenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12c, ) 1: 3-Trifluoromethylphenyl; 4: Methyl C₁₇H₁₃F₃N₄O₃ 394.30 106–110 52
Ethyl 1-(3-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate () 1: 3-Chlorophenyl; 4: CF₃ C₁₄H₁₀ClF₃N₂O₃ 346.69 N/A N/A

*Estimated based on substituent contributions. †Exact mass requires experimental validation.

Key Observations :

  • Electronic Effects : The 3-nitrobenzyloxy group at position 4 is more electron-withdrawing than methyl or trifluoromethyl substituents, likely stabilizing the pyridazine core and altering π-π stacking in crystal structures .

Physicochemical Properties

  • Melting Points : Analogs with nitro or hydroxyl groups (e.g., 12d in : 220–223°C) exhibit higher melting points than those with methyl or trifluoromethyl groups (e.g., 12c: 106–110°C). The target compound’s nitro group and bromophenyl substituent may similarly elevate its melting point .
  • Solubility : The nitrobenzyloxy group could reduce aqueous solubility compared to methoxy or hydroxyl analogs (e.g., 12e: 164°C), though the ethyl ester may counterbalance this via lipophilicity .

Spectroscopic Characterization

  • ¹H NMR : The target compound’s aromatic protons (3-bromophenyl and 3-nitrobenzyl) would resonate downfield (δ 7.5–8.5 ppm), distinct from methyl-substituted analogs (e.g., 12b: δ 2.5 ppm for CH₃) .
  • Mass Spectrometry : Expected [M+H]⁺ peak at m/z ~519, contrasting with lighter analogs like 12g (m/z ~350) .

Research Implications

  • Biological Activity: While notes adenosine A1 receptor modulation for some analogs, the target compound’s bromine and nitro groups may alter binding affinity or selectivity due to steric and electronic effects .
  • Material Science : The nitro group’s strong dipole could enhance intermolecular interactions in crystal packing, relevant for designing co-crystals or supramolecular assemblies .

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